Lup-20(29)-en-3-ol, (3beta)-

Catalog No.
S15897960
CAS No.
M.F
C30H50O
M. Wt
426.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lup-20(29)-en-3-ol, (3beta)-

Product Name

Lup-20(29)-en-3-ol, (3beta)-

IUPAC Name

3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

InChI

InChI=1S/C30H50O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3

InChI Key

MQYXUWHLBZFQQO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C

Lup-20(29)-en-3-ol, (3beta)- is a natural product found in Pongamia pinnata var. pinnata, Sideritis candicans, and other organisms with data available.

Lup-20(29)-en-3-ol, also known as 3β-lup-20(29)-en-3-ol or lupeol, is a pentacyclic triterpenoid with the molecular formula C30H50OC_{30}H_{50}O and a molecular weight of approximately 426.7 g/mol. This compound is characterized by its unique structure, which includes a cyclopentanoperhydrophenanthrene core. Lupeol is primarily found in various plant species, including the bark of the white birch tree and certain tropical plants. It has garnered attention due to its diverse biological activities and potential therapeutic applications.

  • Oxidation: This can lead to the formation of derivatives such as lupeol acetate or betulinic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can yield various derivatives, including lupeol diol, using reducing agents like lithium aluminum hydride.
  • Substitution: Lupeol can participate in substitution reactions to introduce new functional groups, often utilizing reagents like acetic anhydride or halogens .

These reactions highlight the compound's versatility in synthetic organic chemistry.

Lupeol exhibits a range of biological activities that have been extensively studied:

  • Antitumor Activity: Research indicates that lupeol possesses significant antitumor properties, particularly against breast cancer cells. It has been shown to induce apoptosis through mitochondrial pathways and modulate autophagy .
  • Anti-inflammatory Effects: Lupeol has demonstrated anti-inflammatory effects in various models, suggesting its potential use in treating inflammatory diseases.
  • Antioxidant Properties: The compound acts as an antioxidant, helping to neutralize free radicals and reduce oxidative stress .

These biological activities make lupeol a candidate for further pharmacological development.

The synthesis of lup-20(29)-en-3-ol can be approached through various methods:

  • Natural Extraction: Lupeol can be isolated from plant sources such as the bark of white birch using solvent extraction methods (e.g., ethanol or methanol) followed by purification techniques like chromatography.
  • Chemical Synthesis: A common synthetic route involves starting with betulin, which undergoes oxidation to betulonic acid followed by reduction and amination steps to yield lupeol. This method allows for the production of lupeol in a controlled laboratory setting.
  • Industrial Production: Large-scale extraction and purification from natural sources are typically employed for industrial production, focusing on optimizing yield and purity .

Lupeol has several applications across different fields:

  • Pharmaceuticals: Due to its antitumor and anti-inflammatory properties, lupeol is being investigated for potential use in cancer therapies and treatments for inflammatory conditions.
  • Cosmetics: Its antioxidant properties make it a valuable ingredient in cosmetic formulations aimed at skin protection and anti-aging.
  • Nutraceuticals: Lupeol is also explored as a dietary supplement due to its health benefits associated with chronic disease prevention .

Studies have shown that lupeol interacts with various biological membranes and cellular components:

  • Membrane Interaction: Research indicates that lupeol can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction may play a role in its biological activity, particularly in modulating cellular responses .
  • Cellular Pathways: Lupeol influences multiple signaling pathways related to cell growth and apoptosis, which are critical in cancer biology .

These interactions underline the importance of lupeol's structural characteristics in its biological functions.

Several compounds share structural similarities with lup-20(29)-en-3-ol, each exhibiting unique properties:

Compound NameStructure TypeKey Characteristics
LupeolPentacyclic TriterpenoidAntitumor, anti-inflammatory
BetulinPentacyclic TriterpenoidAntiviral, anti-inflammatory
Betulinic AcidPentacyclic TriterpenoidAnticancer properties
Oleanolic AcidPentacyclic TriterpenoidAntioxidant, hepatoprotective
Ursolic AcidPentacyclic TriterpenoidAntimicrobial, anticancer

While these compounds share a common pentacyclic structure, their unique functional groups contribute to distinct biological activities. For instance, while both lupeol and betulin exhibit antitumor effects, betulinic acid is noted for its stronger anticancer properties due to its ability to induce apoptosis more effectively than lupeol .

XLogP3

9.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

426.386166214 g/mol

Monoisotopic Mass

426.386166214 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-15-2024

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